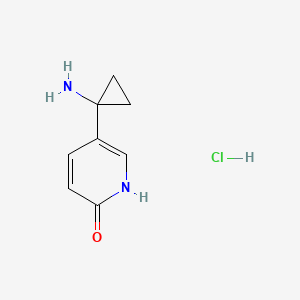

5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Heterocyclic Compound Synthesis

5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride is involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For example, research on the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines highlights the formation of pharmacologically significant heterocyclic compounds, including pyrrolidin-2-ones. These compounds are vital for developing new medicinal molecules with enhanced biological activities, illustrating the compound's role in synthesizing biologically active heterocycles (Boichenko et al., 2022).

Apoptosis Induction in Cancer Therapy

The structural analogues of certain apoptosis-inducing compounds in cancer therapy have been modified by introducing nitrogen atoms into the cinnamyl ring, similar to the structure of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride. These modifications aim to enhance solubility, bioavailability, and reduce toxicity while maintaining or improving the ability to induce apoptosis in cancer cells. This approach demonstrates the potential use of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride in developing cancer therapeutics (Xia et al., 2011).

Development of Kinase-Focused Libraries

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, which share structural similarities with 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride, serve as an attractive scaffold for drug-discovery, especially in developing kinase-focused libraries. The arrangement of hydrogen bond donors and acceptors in these compounds fulfills the requirements for ATP-competitive binding to kinase enzymes, which is crucial for targeting various cancers and other diseases. This research avenue underscores the significance of such compounds in medicinal chemistry and drug discovery (Smyth et al., 2010).

Antibacterial Activity

The synthesis of novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, from simple starting materials, demonstrates the potential of 5-(1-Aminocyclopropyl)-1H-pyridin-2-one hydrochloride in generating biologically active compounds. These heterocyclic products have shown notable antibacterial activities, indicating the compound's relevance in developing new antibiotics and addressing antibiotic resistance challenges (Frolova et al., 2011).

properties

IUPAC Name |

5-(1-aminocyclopropyl)-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-8(3-4-8)6-1-2-7(11)10-5-6;/h1-2,5H,3-4,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZOKZHMCWSJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CNC(=O)C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Aminocyclopropyl)-1H-pyridin-2-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B2970391.png)

![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)

![1-[5-(2-Hydroxy-3-methoxyphenyl)-3-phenyl-2-pyrazolinyl]butan-1-one](/img/structure/B2970397.png)

![Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2970398.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)